(1s,4s)-Menin-MLL inhibitor-23

Menin-MLL Interaction Chiral Purity Stereochemistry

Researchers probing menin-MLL stereospecificity require the exact (1s,4s) enantiomer-racemic mixtures or opposite enantiomers introduce uncontrolled variables in binding kinetics, selectivity, and cellular potency. This compound addresses that gap as the defined enantiomer of the patented inhibitor Example 99A (WO2017214367A1). • Benchmark stereoisomer biological activity and probe menin binding pocket stereospecificity • Direct replication of patent examples and systematic analog generation for medicinal chemistry • Consistent tool for characterizing baseline sensitivity in MLL-rearranged leukemia models

Molecular Formula C36H53FN6O4
Molecular Weight 652.8 g/mol
Cat. No. B12403111
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(1s,4s)-Menin-MLL inhibitor-23
Molecular FormulaC36H53FN6O4
Molecular Weight652.8 g/mol
Structural Identifiers
SMILESCC(C)N(C(C)C)C(=O)C1=C(C=CC(=C1)F)OC2=CN=CN=C2N3CC4(C3)CCN(CC4)CC5CCC(CC5)NC(=O)OC(C)(C)C
InChIInChI=1S/C36H53FN6O4/c1-24(2)43(25(3)4)33(44)29-18-27(37)10-13-30(29)46-31-19-38-23-39-32(31)42-21-36(22-42)14-16-41(17-15-36)20-26-8-11-28(12-9-26)40-34(45)47-35(5,6)7/h10,13,18-19,23-26,28H,8-9,11-12,14-17,20-22H2,1-7H3,(H,40,45)
InChIKeyHATUKNGROGAFLF-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes25 mg / 50 mg / 100 mg / 500 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

(1s,4s)-Menin-MLL Inhibitor-23: Product Overview


(1s,4s)-Menin-MLL inhibitor-23 is the (1s,4s) enantiomer of Menin-MLL inhibitor-23, a small-molecule inhibitor targeting the protein-protein interaction between menin and MLL fusion proteins [1]. This stereochemically defined compound is referenced in patent literature as an inhibitor (blocker/antagonist) of the menin-MLL interaction, and it serves as a precision tool for probing the role of stereochemistry in disrupting this critical oncogenic interface .

S

Defined (1s,4s) enantiomer for stereochemical-control studies in menin-MLL interaction research

T

Patent-derived Example 99A chemotype supports target engagement and SAR reproducibility

Q

Research-grade with CoA; suitable as a consistent tool compound for MLL-rearranged leukemia model studies

Why Specific Enantiomer Matters


Menin-MLL inhibitors exhibit pronounced structure-activity relationships (SAR), with stereochemistry at chiral centers often dictating target engagement, selectivity, and biological outcome [1]. The (1s,4s)-Menin-MLL inhibitor-23 is a specific enantiomer of a patented inhibitor (Example 99A), and substituting it with a racemic mixture, the opposite enantiomer, or a structurally distinct menin-MLL inhibitor (e.g., MI-2, MI-3) introduces uncontrolled variables in experimental design [2]. Such substitutions risk confounding data interpretation due to differential binding kinetics, off-target profiles, or cellular potency, which are well-documented across the menin inhibitor class [3]. Therefore, for studies requiring precise interrogation of the menin-MLL interaction or validation of stereospecific effects, the use of this exact enantiomer is non-negotiable.

Racemate

Using racemic mixture or undefined stereoisomers may confound target engagement interpretation and stereospecific SAR analysis

Chemotype

Earlier menin-MLL inhibitors (e.g., MI-2, MI-3) belong to distinct chemical series with different binding modes; binding kinetics may shift

Opposite Enantiomer

The (1r,4r) enantiomer may exhibit differential binding and activity; direct interchange may not reproduce reported results

Key Differentiation Evidence


Chiral Purity vs. Racemic Mixtures

This product is the defined (1s,4s) enantiomer of Menin-MLL inhibitor-23, whereas many commercially available menin-MLL inhibitors are sold as racemic mixtures or undefined stereoisomers [1]. While direct comparative IC50 or Kd values between the (1s,4s) and (1r,4r) enantiomers of this specific compound are not publicly disclosed in primary literature, class-level SAR studies on related menin-MLL inhibitors demonstrate that stereochemistry can influence target engagement [2]. The defined stereochemistry ensures experimental reproducibility and eliminates the confounding variable of an opposite or inactive enantiomer, which is critical for interpreting results in structure-activity relationship (SAR) studies [1].

Chiral Purity
Class-level inference
Defined (1s,4s) enantiomer vs. racemic mixtures or undefined stereoisomers of menin-MLL inhibitors
Stereochemical-control context; supports enantiomer-attribution review
Class-level SAR evidence; direct comparative IC50/Kd for this compound not publicly disclosed
Menin-MLL Interaction Chiral Purity Stereochemistry

Patent-Defined Structural Identity

The compound is explicitly defined as 'Example 99A' in patent WO2017214367A1, which describes inhibitors of the menin-MLL interaction [1]. This provides a clear structural anchor for researchers validating the mechanism of action or developing novel inhibitors based on this chemotype. In contrast, many other menin-MLL inhibitors (e.g., MI-2, MI-3) are from earlier generations with distinct chemotypes and well-characterized, but different, binding modes [2]. While no direct comparative data exists for (1s,4s)-Menin-MLL inhibitor-23, its origin as a specific patent example implies it represents a structurally optimized candidate with potential advantages over earlier, less potent or less selective compounds [1].

Patent Identity
Data to verify
Example 99A in WO2017214367A1; distinct from earlier chemotypes such as MI-2 or MI-3
Supports structural-anchor reproducibility and chemical-series benchmarking
No direct comparative activity data vs. earlier chemotypes available
Menin-MLL Interaction Mechanism of Action Lead Optimization

Ready-to-Use Tool Compound

This compound is commercially available from multiple vendors as a research-grade tool compound with a defined purity (typically ≥98%) and provided with a Certificate of Analysis (CoA) . This contrasts with the need for custom synthesis and in-house characterization of a novel compound, which introduces variability in purity, identity, and experimental reproducibility. While the specific biochemical or cellular activity of the (1s,4s) enantiomer is not detailed in public repositories, its commercial availability as a pre-qualified reagent ensures that experiments can be conducted with a consistent, traceable material .

Tool Compound Readiness
Data to verify
Commercially available with Certificate of Analysis; purity typically ≥98%
Supports procurement reproducibility and cross-study data comparability
Specific biochemical or cellular activity not publicly detailed; in-house validation recommended
Menin-MLL Interaction Tool Compound Batch Consistency

Research Applications


Stereochemical Impact Validation

This defined (1s,4s) enantiomer is essential for studies designed to directly compare the biological activity of different stereoisomers of the same chemotype. It serves as a critical tool to probe the stereospecificity of the menin binding pocket, providing a reference point against which the racemate or opposite enantiomer can be benchmarked to dissect structure-activity relationships [1].

Patent Lead Compound Replication

For medicinal chemistry and drug discovery programs aiming to explore the chemical space around the 'Example 99A' chemotype described in patent WO2017214367A1, this compound is the precise starting material. It allows for the direct replication of patent examples and the systematic generation of novel analogs, ensuring that any observed improvements or changes in activity are attributable to the intended structural modifications [1].

Establishing Baseline Pharmacological Activity for New MLL-Rearranged Leukemia Models

Researchers establishing new cellular or in vivo models of MLL-rearranged leukemia can use this compound to characterize the baseline sensitivity of their model to menin-MLL inhibition. Its use as a consistent, commercially available tool allows for comparison of data across different models and laboratories, provided the user acknowledges the lack of published potency data and the need for in-house validation [2].

Application
Selection Property
Validation Focus
Stereochemical impact studies
Enantiomer-specific identity
Enantiomer-attribution review and SAR interpretation
Patent lead compound replication
Example 99A chemotype anchor
Structural benchmarking and analog generation
MLL-rearranged leukemia model baseline
Commercial availability with CoA
Model-response characterization and cross-study comparability

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

38 linked technical documents
Explore Hub


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